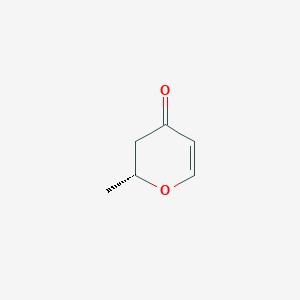

(R)-2-methyl-2H-pyran-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOGPTKWBZTBHM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance of Chiral 2h Pyran 4 3h One Scaffolds in Organic Synthesis

The 2H-pyran-4(3H)-one framework, particularly in its chiral forms, represents a crucial structural motif in the field of organic chemistry. nih.gov The significance of these scaffolds stems primarily from their prevalence in a wide array of biologically active natural products, including those with marine origins. nih.govnih.gov The presence of the pyran ring in these complex molecules often imparts specific three-dimensional conformations that are essential for their interaction with biological targets like enzymes and receptors. pharmabiz.commdpi.com

Chirality, or the "handedness" of a molecule, is a critical factor in its biological function. pharmabiz.com Many biological molecules are inherently chiral, and thus they interact differently with the various stereoisomers of a chiral compound. mdpi.com Consequently, the specific stereochemistry of a pyranone, such as the (R) configuration at the C-2 position in (R)-2-methyl-2H-pyran-4(3H)-one, can be the determinant of its biological activity. pharmabiz.commdpi.com This stereospecificity drives the demand for enantiomerically pure compounds for use in drug discovery and development. pharmabiz.comnih.gov

The pursuit of these chiral pyranone-containing molecules has spurred significant innovation in synthetic methodology. nih.gov The development of catalytic asymmetric methods capable of producing these oxygen-containing heterocycles with high selectivity and broad applicability is a major focus of contemporary research. nih.govnih.govrsc.org These synthetic efforts are not merely academic exercises; they are enabling tools for more extensive biological and clinical investigations into small molecules inspired by pyranone-containing natural products. nih.gov The ability to construct these complex chiral scaffolds, such as those bearing oxa-quaternary stereocenters, opens new avenues for creating novel molecular architectures. rsc.org

Table 1: Examples of Natural Product Classes Containing Pyran or Pyranone Scaffolds This table provides examples of broader natural product classes that feature pyran or pyranone rings, illustrating the importance of this structural motif.

| Natural Product Class | Significance |

|---|---|

| Pyranonaphthoquinone Natural Products | Biologically active aromatic systems with appended pyranone rings, often found in fungi. mdpi.com |

| Flavonoids | A diverse family of benzopyranone natural products with a wide range of biological applications. nih.gov |

| Pyranoflavonoids | Derivatives of pyran that are important biological molecules. wikipedia.org |

| Marine Natural Products | Many biologically significant natural products, especially from marine sources, possess functionalized tetrahydropyran (B127337) rings. nih.govnih.gov |

Historical Context and Evolution of Research on 2h Pyran 4 3h Ones

Enantioselective Synthesis Strategies for Chiral 2-methyl-2H-pyran-4(3H)-one

Enantioselective synthesis is crucial for producing optically pure compounds, which is often essential for their desired biological activity. Various strategies have been developed to synthesize the (R)-enantiomer of 2-methyl-2H-pyran-4(3H)-one with high stereocontrol.

Chiral Pool Approaches (e.g., from Hydroxybutyrates or Propylene (B89431) Oxide)

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the desired stereochemistry. For instance, (R)- and (S)-linalool, which are available from the chiral pool, have been used to synthesize the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com This approach involves the stereospecific cyclization of a chiral epoxide precursor, demonstrating the utility of naturally occurring chiral molecules in the synthesis of complex pyran structures. mdpi.com While direct synthesis from hydroxybutyrates or propylene oxide to this compound is a plausible strategy, specific examples in the provided search results are not detailed. However, the principle of using chiral starting materials to control the stereochemistry of the final product is a well-established and powerful tool in asymmetric synthesis.

Asymmetric Organocatalysis in Dihydropyranone Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules, including dihydropyranones. nih.govnih.gov This approach utilizes small, chiral organic molecules as catalysts to induce stereoselectivity in chemical transformations. frontiersin.org

Another significant organocatalytic approach involves the use of chiral secondary amines. These catalysts can activate α,β-unsaturated aldehydes towards a Michael addition with a nucleophile, followed by a subsequent cyclization to form dihydropyrans with excellent enantioselectivies. au.dk The stereochemical outcome is controlled by the catalyst, which directs the nucleophilic attack to a specific face of the iminium ion intermediate. au.dk This methodology has been applied to a broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates, consistently providing high enantioselectivies. au.dk

| Catalyst Type | Substrates | Key Features | Ref |

| N-Heterocyclic Carbene (NHC) | Aldehydes, Enals | High diastereo- and enantioselectivity; First-order kinetics. | chalmers.seresearchgate.net |

| Chiral Secondary Amines | α,β-Unsaturated Aldehydes, 1,3-Cycloalkanediones | Excellent enantioselectivities; Broad substrate scope. | au.dk |

Transition Metal-Catalyzed Chiral Pyranone Synthesis (e.g., Pd-catalyzed oxidative ring closure)

Transition metal catalysis offers a versatile and efficient platform for the synthesis of chiral pyranones. acs.orgrsc.org Chiral transition metal complexes can effectively control the stereochemistry of a reaction, leading to the formation of enantiomerically enriched products. acs.org The design of chiral ligands that coordinate to the metal center is crucial for achieving high levels of asymmetric induction. rsc.org

Palladium-catalyzed reactions, in particular, have been explored for the synthesis of pyran-containing structures. For instance, a palladium-catalyzed Suzuki cross-coupling reaction has been utilized in the synthesis of bioinspired pyrano[2,3-f]coumarin-based Calanolide A analogs. nih.govnih.gov While this example doesn't directly produce this compound, it highlights the potential of palladium catalysis in constructing complex pyran systems. The development of stereodivergent synthesis of chiral lactones has been achieved through bimetallic Ru/Ru-catalyzed asymmetric one-pot sequential hydrogenations, showcasing the power of transition metal catalysis in creating all four stereoisomers of a chiral product. nih.gov

The concept of "chiral-at-metal" catalysis, where the chirality originates from a stereogenic metal center rather than a chiral ligand, represents an emerging and powerful strategy in asymmetric synthesis. rsc.org This approach simplifies the catalyst design and opens new avenues for the development of novel chiral catalysts.

Bioinspired and Biomimetic Synthetic Pathways to Pyranone Analogues

Nature often provides inspiration for the design and synthesis of complex molecules with significant biological activity. Bioinspired and biomimetic approaches aim to mimic natural biosynthetic pathways to create novel compounds. nih.gov

A notable example is the design and synthesis of bioinspired pyrano[2,3-f]coumarin-based analogues of Calanolide A, a known anti-HIV agent. nih.govnih.gov This work involved modifying the core structure of Calanolide A to generate new compounds with potential therapeutic properties. The synthetic strategy included reactions such as the Mannich reaction and Suzuki cross-coupling to build upon a pyranone scaffold. nih.gov These studies demonstrate how understanding the structure-activity relationships of natural products can guide the synthesis of new and potentially more potent analogues.

De Novo Synthesis Approaches to 2H-Pyran-4(3H)-one Skeletons

De novo synthesis involves the construction of the target molecule from simple, achiral starting materials. These approaches are fundamental in organic synthesis and provide access to a wide variety of molecular architectures.

Cyclization Reactions of Precursors (e.g., Tricarbonyl Compounds, Diynols)

The formation of the 2H-pyran-4(3H)-one skeleton often relies on cyclization reactions of acyclic precursors. A practical synthesis of dihydro-2H-pyran-3(4H)-one has been reported starting from α-ketoglutaric acid. arkat-usa.org This multi-step synthesis involves the formation of a diol, followed by ring closure to yield the tetrahydropyran (B127337) derivative, which is then converted to the final product. arkat-usa.org

Another approach involves the reaction of acetylketene, generated from 2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes in the presence of a gold(I) catalyst to form 2-methyl-pyran-4-one derivatives. researchgate.net This method highlights the use of metal catalysis to promote the [4+2] cycloaddition reaction, leading to the pyranone core. researchgate.net

Furthermore, multicomponent reactions have been utilized to construct complex pyranone-containing molecules. For instance, the reaction of phenylglyoxal, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in a one-pot procedure yields a complex pyrimidine-pyranone hybrid. mdpi.com This strategy is attractive due to its atom economy and the ability to generate molecular complexity in a single step. mdpi.com

| Precursor Type | Reaction Type | Key Features | Ref |

| α-Ketoglutaric acid | Multi-step synthesis with cyclization | Practical, multi-gram scale synthesis. | arkat-usa.org |

| Acetylketene and terminal alkynes | Gold(I)-catalyzed [4+2] cycloaddition | Efficient formation of 2-methyl-pyran-4-ones. | researchgate.net |

| Phenylglyoxal, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | Multicomponent reaction | Atom-economical, one-pot synthesis of complex hybrids. | mdpi.com |

Tandem and Cascade Reactions for Pyranone Ring Formation

Tandem and cascade reactions offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyranone ring from simple precursors in a single operation. These processes, which involve a sequence of intramolecular and intermolecular reactions, minimize the need for purification of intermediates, thereby saving time and resources.

A notable strategy involves the use of organocatalysis to initiate a cascade sequence. For instance, an oxa-Michael/Michael cascade reaction between α,β-unsaturated aldehydes and racemic 6-hydroxy-2H-pyran-3(6H)-one has been developed. researchgate.net This reaction, catalyzed by a secondary amine, proceeds through iminium and enamine intermediates to afford a hexahydro-4H-furo[2,3-b]pyrane framework with high stereocontrol. researchgate.net In this dynamic kinetic asymmetric transformation, a racemic starting material is converted into an enantiopure product, generating multiple stereocenters in a single process. researchgate.net

Another powerful approach utilizes transition metal catalysis. Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) have been shown to produce pyranones. organic-chemistry.org This process involves a nucleophilic addition of a vinylic C-H bond to the aldehyde, followed by intramolecular cyclization. organic-chemistry.org Gold catalysts have also been employed in the cyclization of acetylketene with terminal acetylenes to form 2-methyl-pyran-4-one derivatives. researchgate.net

The following table summarizes key aspects of tandem and cascade reactions for pyranone synthesis.

| Reaction Type | Catalyst/Reagent | Key Transformations | Advantages |

| Oxa-Michael/Michael Cascade | Secondary Amine | Iminium/enamine catalysis, oxa-Michael addition, Michael addition | High stereocontrol, dynamic kinetic asymmetric transformation |

| Ruthenium-Catalyzed Cascade | [Ru(p-cymene)Cl2]2, NaOAc | Vinylic C-H activation, nucleophilic addition, intramolecular cyclization | Atom- and step-economical |

| Gold-Catalyzed Cyclization | IPrAuCl | Cycloaddition of acetylketene and terminal alkynes | Efficient formation of 2-methyl-pyran-4-ones |

| Prins-Type Cyclization | TMSOTf | Condensation and cyclization | Rapid construction of polycyclic systems |

Multi-component Reactions in Dihydropyranone Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot procedure. nih.govjmchemsci.com This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of dihydropyranone scaffolds. rsc.org

The Biginelli reaction, a classic MCR, is traditionally used for the synthesis of dihydropyrimidinones but modified versions can be adapted for pyranone-related structures. jmchemsci.comnih.gov These reactions often utilize acid catalysts to condense an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) equivalent. jmchemsci.com The development of heterogeneous solid acid catalysts, such as functionalized metal-organic frameworks (MOFs), has improved the sustainability of these reactions by allowing for easy catalyst separation and recycling. nih.gov

Another significant class of MCRs are isonitrile-based reactions, such as the Ugi and Passerini reactions, which are known for their ability to generate high molecular complexity in a single step. nih.gov While direct synthesis of this compound via a well-established MCR is not prominently documented, the principles of MCRs can be applied to construct key fragments or analogs. For instance, a ruthenium-catalyzed three-component reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide efficiently yields pyranones. organic-chemistry.org

The table below highlights different MCRs and their potential relevance to dihydropyranone synthesis.

| MCR Type | Typical Components | Catalyst | Key Features |

| Biginelli-type | Aldehyde, Active Methylene (B1212753) Compound, (Thio)urea | Acid (e.g., MOFs) | Synthesis of dihydropyrimidinone-like heterocycles. jmchemsci.comnih.gov |

| Isonitrile-Based (Ugi, Passerini) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isonitrile | None (often spontaneous) | High convergence and atom economy. nih.gov |

| Ruthenium-Catalyzed Three-Component | Acrylic Acid, Ethyl Glyoxylate, p-Toluenesulfonamide | [Ru(p-cymene)Cl2]2 | Efficient pyranone synthesis. organic-chemistry.org |

Retrosynthetic Analysis for the Stereoselective Construction of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic transformations.

For this compound, the primary retrosynthetic goal is to break down the pyranone ring while preserving the stereochemistry at the C2 position. The key disconnections involve breaking the C-O and C-C bonds that form the heterocyclic ring.

A logical primary disconnection is the C-O bond, which can be formed via an intramolecular cyclization. This leads to a hydroxy-keto-alkene intermediate. This disconnection is based on well-established cyclization reactions to form tetrahydropyran rings. nih.gov

Another powerful disconnection strategy involves a [4+2] cycloaddition (Diels-Alder reaction). The dihydropyranone ring can be viewed as the adduct of a dienophile and a diene. For instance, the reaction of acetylketene with a suitable vinyl ether could, in principle, form the pyranone ring. A gold(I)-catalyzed reaction between acetylketene (generated from 2,6-trimethyl-4H-1,3-dioxin-4-one) and terminal acetylenes has been shown to produce 2-methyl-pyran-4-one derivatives. researchgate.net

The following table outlines the primary disconnection strategies for the target molecule.

| Disconnection | Retrosynthetic Approach | Forward Reaction | Key Intermediates |

| C-O Bond | Intramolecular Cyclization | Acid or base-catalyzed cyclization of a hydroxy-keto-alkene. | Hydroxy-keto-alkene |

| C-C and C-O Bonds | [4+2] Cycloaddition | Diels-Alder reaction between a diene and a dienophile. | Acetylketene and a vinyl ether derivative. researchgate.net |

| C-C Bond (Aldol) | Aldol (B89426) Condensation | Intramolecular aldol condensation of a diketone precursor. | Diketone |

The stereoselective synthesis of this compound requires the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry at the C2 position. In retrosynthesis, this translates to identifying a suitable chiral synthon.

A synthon is an idealized fragment resulting from a disconnection, which is then matched to a real-world chemical equivalent. For our target, the key chiral synthon is the (R)-configured fragment containing the methyl-substituted stereocenter.

A highly effective approach involves starting from a molecule in the "chiral pool," which are readily available and enantiomerically pure natural products or their derivatives. (R)-propylene oxide is a prime candidate as a chiral building block. nih.gov It can be elaborated through a series of reactions to introduce the necessary functionality for cyclization into the desired pyranone. nih.gov

Alternatively, asymmetric synthesis can be employed. A catalytic asymmetric allylation of an aldehyde, followed by a TMSOTf-promoted annulation with a second aldehyde, can produce chiral disubstituted pyrans. nih.gov This method allows for the convergent assembly of the pyran ring with high enantioselectivity.

The table below details potential chiral synthons and their corresponding synthetic strategies.

| Chiral Synthon | Source/Method | Synthetic Strategy | Key Advantages |

| (R)-Propylene Oxide | Chiral Pool | Multi-step conversion to a functionalized precursor for cyclization. nih.gov | Readily available, high enantiopurity. |

| Chiral Allylsilane | Asymmetric Synthesis | Catalytic asymmetric allylation followed by annulation. nih.gov | High enantioselectivity, convergent approach. |

| Chiral Hydroxy Acid | Enzymatic Resolution | Resolution of a racemic mixture to obtain the desired enantiomer. | Access to enantiopure starting materials. |

Reactivity and Functionalization of 2h Pyran 4 3h One Derivatives

Mechanistic Studies of Pyranone Ring Transformations

The pyran-2-one ring system can undergo interesting rearrangement reactions that involve the opening of the pyran nucleus. researchgate.net These transformations are typically initiated by the action of diverse nucleophilic reagents. researchgate.net Studies on derivatives such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) and 4-hydroxy-6-methyl-pyran-2-one (Triacetic acid lactone) reveal that these molecules possess multiple electrophilic sites, including the carbon atoms at positions 2, 4, and 6. researchgate.net

The reaction of pyran-2-one derivatives with nucleophiles like ammonia, amines, hydrazines, and hydroxylamine (B1172632) hydrochloride can lead to the opening of the pyran ring. researchgate.net This is often followed by an intramolecular cyclization, resulting in the formation of a wide array of different heterocyclic systems. Depending on the nucleophile and the substitution pattern of the starting pyranone, this can lead to the formation of pyridones, pyrazoles, isoxazoles, and various fused heterocyclic structures. researchgate.net The mechanism generally involves a nucleophilic attack at one of the electrophilic carbon centers of the pyranone ring, leading to a ring-opened intermediate which then cyclizes in a different manner.

Cycloaddition Reactions of 2H-Pyran-4(3H)-ones and Analogues

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and 2H-pyran-4(3H)-ones and their vinylogous counterparts, 2H-pyran-2-ones, can participate in these reactions both as the diene component and as the product of such reactions.

2H-pyran-2-ones, which share a conjugated system with 2H-pyran-4(3H)-ones, are known to act as dienes in Diels-Alder reactions. chim.it These reactions, also known as [4+2] cycloadditions, typically occur between a conjugated diene (with 4π electrons) and a dienophile (with 2π electrons). chim.it For 2H-pyran-2-ones, the reaction with a suitable dienophile, such as an alkene, initially forms a bicyclic intermediate, which can then undergo further transformations. chim.it The reactivity of the pyranone diene is influenced by its substituents; electron-donating groups generally increase the reactivity in normal electron demand Diels-Alder reactions. chim.it

Conversely, the pyranone ring itself is often synthesized via a hetero-Diels-Alder reaction, where the diene or the dienophile contains a heteroatom. organic-chemistry.orgrsc.org The reaction between Danishefsky's diene or Rawal's diene with aldehydes is a common and efficient method for preparing 2-substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.orgresearchgate.net These reactions can be catalyzed by Lewis acids to enhance their rate and selectivity. organic-chemistry.org For instance, chromium-salen complexes and BINOLate-zinc complexes have been used to catalyze the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes, affording 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and enantioselectivities. organic-chemistry.org

Table 1: Examples of Hetero-Diels-Alder Reactions for Dihydropyranone Synthesis

| Diene | Dienophile | Catalyst/Conditions | Product | Reference |

| Danishefsky's diene | Various aldehydes | Cr-salen complex | 2-Substituted 2,3-dihydro-4H-pyran-4-one | organic-chemistry.org |

| Danishefsky's diene | Aldehydes | BINOLate-zinc complex | 2-Substituted 2,3-dihydro-4H-pyran-4-one | organic-chemistry.org |

| Brassard's diene | Aldehydes | Not specified | 3-Ethoxy-α,β-unsaturated lactone | nih.gov |

| Hetaryl thioketones | Acetylenecarboxylates | LiClO₄ or high pressure | Fused thiopyran derivatives | beilstein-journals.org |

Beyond the conventional Diels-Alder reaction, other formal [4+2] annulation processes have been developed for the synthesis of pyran and fused-pyran scaffolds. These methods may proceed through mechanisms other than a concerted pericyclic pathway. For example, a base-mediated cyclization and auto-oxidation of bisallenones has been reported to produce fused-pyran derivatives. rsc.org

Additionally, rhodium-catalyzed double C-H functionalization and annulation of phenyl oxadiazoles (B1248032) with diazo compounds can generate pyran-fused isoquinolines. nih.gov This tandem reaction results in the formation of two new heterocyclic rings through the creation of two carbon-carbon bonds and one carbon-oxygen bond. nih.gov Such strategies expand the toolkit for constructing complex molecules containing the pyranone motif.

Rearrangement Reactions Involving Pyranone Structures (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgnrochemistry.com The classic Claisen rearrangement involves the heating of an allyl vinyl ether, which rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.org This reaction is a concerted, pericyclic process that proceeds through a highly ordered, six-membered cyclic transition state, often with a chair-like conformation. nrochemistry.comorganic-chemistry.org

In the context of pyranones, the enol form of a 2H-pyran-4(3H)-one derivative can be considered a vinyl alcohol. If this enol is converted to an allyl ether, it can undergo a Claisen rearrangement. The heating of such an allyl pyranone ether would be expected to initiate the wikipedia.orgwikipedia.org-sigmatropic shift, leading to the formation of a C-allylpyranone derivative. Evidence for the mechanism of the Claisen rearrangement has been established through isotopic labeling studies. libretexts.org For example, performing the rearrangement with an allyl group labeled with ¹⁴C at the terminal carbon (C3 of the allyl group) results in a product where the labeled carbon is exclusively bonded to the ring, consistent with the proposed cyclic mechanism. libretexts.org

There are several variations of the Claisen rearrangement, such as the Johnson-Claisen and Bellus-Claisen rearrangements, which allow for the use of different starting materials and reaction conditions to achieve similar transformations. wikipedia.org

Strategies for Further Derivatization and Functional Group Interconversions on the Pyranone Core

Once the pyranone scaffold is in place, it can be further modified through various derivatization and functional group interconversion strategies. A common approach involves leveraging the reactivity of substituents on the pyranone ring. For instance, a methyl group at the C2 or C6 position of a 4-pyrone can be activated for condensation reactions.

A straightforward approach for the construction of conjugated pyrans is based on the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov These resulting 2-(2-(dimethylamino)vinyl)-4-pyrones are highly reactive substrates. They can undergo further reactions such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination, followed by substitution of the dimethylamino group, without opening the pyranone ring. nih.gov This strategy allows for the selective transformation of the pyranone into more complex conjugated and isoxazolyl-substituted 4-pyrone structures. nih.gov

Table 2: Derivatization of a 2-Methyl-4-pyrone via Enamination

| Starting Material | Reagent | Product | Application | Reference |

| 2-Methyl-4-pyrone | DMF-DMA | 2-(2-(Dimethylamino)vinyl)-4-pyrone | Synthesis of conjugated pyrans | nih.gov |

| 2-(2-(Dimethylamino)vinyl)-4-pyrone | Aniline | 2-(2-(Phenylamino)vinyl)-4-pyrone | Functional group interconversion | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation and Absolute Configuration of R 2 Methyl 2h Pyran 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Pyranone Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For chiral molecules, advanced NMR techniques not only confirm the chemical constitution but also provide crucial information regarding the relative and absolute stereochemistry.

High-resolution 1H and 13C NMR spectroscopy provides the primary evidence for the carbon-hydrogen framework of (R)-2-methyl-2H-pyran-4(3H)-one. The chemical shifts (δ), coupling constants (J), and signal multiplicities allow for the precise assignment of each proton and carbon atom in the molecule.

The 1H NMR spectrum is expected to show distinct signals for the protons at the chiral center (C2), the methylene (B1212753) groups at C3 and C5, and the methyl group at C2. The proton at C2 would appear as a multiplet due to coupling with the adjacent methylene protons and the methyl protons. The protons on C3 and C5 would likely appear as complex multiplets due to their diastereotopic nature and coupling to adjacent protons. The methyl group protons would present as a doublet.

In the 13C NMR spectrum, six distinct signals would confirm the presence of the six carbon atoms in the pyranone ring and the methyl substituent. The carbonyl carbon (C4) would resonate at a characteristic downfield shift (typically >190 ppm). The chemical shifts of the other carbons provide information about their electronic environment. For instance, the carbon bearing the oxygen in the pyran ring (C6) and the chiral center (C2) would appear at specific shifts indicative of their positions.

Illustrative 1H and 13C NMR Data for this compound Note: This data is illustrative and based on typical values for analogous pyranone structures.

Interactive Table: Predicted NMR Data

| 1H NMR (CDCl3, 500 MHz) | 13C NMR (CDCl3, 125 MHz) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity & J (Hz) | Position | δ (ppm) |

| H-2 | ~4.50 | m | C2 | ~75.0 |

| H-3a | ~2.60 | m | C3 | ~45.0 |

| H-3b | ~2.45 | m | C4 | ~195.0 |

| H-5 | ~3.80 | t, J = 6.5 | C5 | ~68.0 |

| H-6 | ~5.20 | d, J = 5.0 | C6 | ~98.0 |

| 2-CH3 | ~1.30 | d, J = 6.8 | 2-CH3 | ~21.0 |

While standard NMR can define the connectivity of a molecule, it cannot distinguish between enantiomers. To determine the absolute configuration at the C2 center, chiral auxiliaries are employed. These can be broadly categorized as Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). nih.govunipi.itnih.gov

Chiral Derivatizing Agents (CDAs) covalently react with the analyte to form a pair of diastereomers, which possess different physical properties and are therefore distinguishable by NMR. nih.gov A widely used CDA for alcohols (if the pyranone were reduced, for example) or other functional groups is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. mdpi.comfrontiersin.org By reacting the chiral substrate with both enantiomers of the CDA, two different diastereomeric products are formed. A systematic analysis of the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center allows for the assignment of the absolute configuration based on established empirical models. mdpi.com

Chiral Solvating Agents (CSAs) , in contrast, form transient, non-covalent diastereomeric complexes with the enantiomers of the substrate directly in the NMR tube. unipi.itnih.gov This association leads to differential chemical shifts for the enantiomers in the NMR spectrum, a phenomenon known as enantiomeric discrimination. The magnitude of the chemical shift difference depends on the strength and geometry of the interaction between the CSA and the analyte. This method is often preferred for its simplicity as it avoids chemical modification of the substrate. nih.gov

Common Chiral Auxiliaries for NMR Spectroscopy

Interactive Table: Chiral Auxiliaries

| Type | Example Agent | Mechanism | Application |

|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Mosher's acid (MPA) | Covalent formation of diastereomers | Determination of absolute configuration of alcohols and amines mdpi.com |

| Chiral Solvating Agent (CSA) | (R)-(-)-1,1'-Bi-2-naphthol | Non-covalent formation of transient diastereomeric complexes | Determination of enantiomeric purity and absolute configuration |

| Chiral Solvating Agent (CSA) | Cyclodextrins | Host-guest complexation | Enantiodiscrimination of a wide range of organic molecules unipi.it |

Two-dimensional (2D) NMR experiments are critical for establishing the relative configuration of stereocenters and for analyzing the molecule's preferred conformation in solution. The Nuclear Overhauser Effect (NOE) is a particularly powerful phenomenon for this purpose, as it arises from the through-space interaction of protons that are close to each other (typically < 5 Å), irrespective of covalent bonding. researchgate.net

For a molecule like this compound, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferred over a standard NOESY experiment. This is because the ROE is always positive, regardless of the molecule's size, which avoids the issue of zero or near-zero NOEs that can occur for medium-sized molecules in NOESY experiments. columbia.edu

In a ROESY spectrum, cross-peaks between protons indicate their spatial proximity. For instance, observing a ROESY correlation between the proton at the chiral center (H-2) and one of the equatorial or axial protons on the adjacent C3 methylene group can help define the preferred conformation of the pyranone ring (e.g., chair, boat, or twist-boat). This conformational information is vital, as the biological activity and the outcome of other spectroscopic measurements, such as VCD, are highly dependent on the molecule's three-dimensional shape. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Pyranones

Vibrational Circular Dichroism (VCD) is a chiroptical technique that has emerged as a reliable and powerful method for the determination of the absolute configuration of chiral molecules in solution. nih.govbiotools.us It requires no crystallization or chemical derivatization of the sample. biotools.us

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. biotools.uscore.ac.uk While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images of each other—equal in magnitude but opposite in sign. biotools.us This unique property makes VCD exceptionally sensitive to stereochemistry.

The determination of absolute configuration using VCD involves a comparison between the experimentally measured VCD spectrum and a theoretically predicted spectrum. nih.govresearchgate.net The theoretical spectrum is calculated for one of the enantiomers (e.g., the R-enantiomer) using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.govresearchgate.net The calculated spectrum is then compared to the experimental one. A good match confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the sample is the opposite enantiomer.

Experimental considerations for VCD include the need for a relatively high sample concentration (typically 5-15 mg) dissolved in a suitable solvent that is transparent in the infrared region of interest, such as deuterated chloroform (B151607) (CDCl3) or carbon tetrachloride (CCl4). researchgate.net The baseline is typically corrected using the spectrum of the pure solvent or, ideally, the racemic mixture of the compound. researchgate.net

The VCD technique is broadly applicable to chiral molecules, including pyranone structures. To determine the absolute configuration of a new or synthesized sample of 2-methyl-2H-pyran-4(3H)-one, the following procedure would be applied:

Measure the Experimental Spectrum: The experimental IR and VCD spectra of an enantiomerically enriched sample are recorded in a suitable solvent.

Perform Computational Modeling: A computational search for the most stable conformations of the molecule (e.g., the (R)-enantiomer) is performed. The IR and VCD spectra for each significant conformer are then calculated using DFT. A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the conformers. youtube.com

Compare Spectra: The experimental VCD spectrum is qualitatively (by visual inspection) and quantitatively compared to the calculated spectrum for the (R)-enantiomer and its mirror image (the predicted spectrum for the (S)-enantiomer).

A strong correlation between the experimental spectrum and the calculated spectrum for the (R)-configuration provides unambiguous proof of the absolute stereochemistry. This powerful combination of experimental measurement and theoretical calculation has become a cornerstone in the stereochemical analysis of complex chiral molecules and natural products. nih.govresearchgate.netschrodinger.com

Computational and Theoretical Studies of R 2 Methyl 2h Pyran 4 3h One and Analogues

Density Functional Theory (DFT) Investigations of Pyranone Systems

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It allows for the detailed examination of the electronic structure of molecules, which in turn enables the prediction of a wide array of chemical properties. mdpi.com For pyranone systems, DFT studies have been instrumental in understanding their conformational landscapes, spectroscopic characteristics, reaction mechanisms, and tautomeric equilibria.

The three-dimensional structure of a chiral molecule is fundamental to its chemical behavior and biological activity. The pyranone ring in (R)-2-methyl-2H-pyran-4(3H)-one is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. The presence of a chiral center at the C2 position, bearing a methyl group, further influences the relative stability of these conformations.

Computational studies employ DFT to perform conformational searches and geometry optimizations. researchgate.netresearchgate.net This process involves calculating the potential energy surface of the molecule to identify stable conformers, which correspond to local minima on this surface. wikipedia.org The relative energies of these conformers are calculated to determine the most stable and, therefore, the most populated conformation under given conditions. For instance, quantum chemical calculations on chiral molecules can reveal the thermodynamically most advantageous conformations. nih.gov The stability is dictated by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding.

A representative DFT calculation might compare the relative Gibbs free energies of different ring conformations for a substituted dihydropyran. The results would indicate the preferred geometry, which is crucial for predicting the molecule's reactivity and interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair (equatorial -CH3) | 0.00 | 95.8 |

| Chair (axial -CH3) | 2.10 | 3.5 |

| Twist-Boat | 5.50 | 0.7 |

Note: This table is illustrative, based on typical energy differences found in substituted cyclic systems.

DFT calculations are highly effective in predicting spectroscopic properties, which serves as a powerful method for structure verification and elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT functionals like B3LYP, can provide calculated chemical shifts that correlate well with experimental data. researchgate.netrsc.org By comparing the computed spectra for different possible isomers or conformers with the experimental spectrum, chemists can confidently assign the correct structure. rsc.orgyoutube.com This approach is particularly valuable for complex molecules with many overlapping signals or for distinguishing between stereoisomers. Statistical analysis often shows a mean absolute deviation of less than 1.5 ppm for ¹³C shifts and 0.1 ppm for ¹H shifts. youtube.com

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is an infrared spectroscopic technique that is sensitive to the chirality of a molecule. It measures the differential absorption of left and right circularly polarized light by chiral molecules during vibrational transitions. dtic.mil Predicting VCD spectra is a key application of computational chemistry for determining the absolute configuration of chiral molecules. The process involves calculating the vibrational frequencies and rotational strengths for a specific enantiomer. dtic.mil A comparison of the calculated VCD spectrum with the experimental one provides a reliable assignment of the (R) or (S) configuration. This is especially useful for molecules like this compound, where the absolute stereochemistry is a defining feature.

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Pyranone Analogue

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C2 | 75.3 | 75.9 | +0.6 |

| C3 | 42.1 | 42.5 | +0.4 |

| C4 (C=O) | 205.8 | 206.2 | +0.4 |

| C5 | 38.9 | 39.5 | +0.6 |

| C6 | 68.2 | 68.7 | +0.5 |

Note: This table presents hypothetical data illustrating the typical accuracy of DFT/GIAO calculations.

DFT calculations provide a virtual window into the dynamics of chemical reactions, allowing for the detailed mapping of reaction pathways. semanticscholar.org This involves identifying all reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. wikipedia.orgrsc.org A transition state is an energy maximum along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. wikipedia.orgchemguide.co.uk

For reactions involving pyranone systems, such as cyclizations, ring-openings, or rearrangements, DFT can be used to:

Locate Transition State Structures: Algorithms are used to find the saddle points on the potential energy surface corresponding to the TS. wikipedia.org Frequency calculations are then performed to verify the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. mdpi.comscielo.br

Construct Reaction Energy Profiles: By plotting the energy of the system along the reaction coordinate, an energy profile is generated. chemguide.co.uk This profile visualizes the entire reaction pathway, including the energies of all intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. rsc.orgresearchgate.net For example, studies on the intramolecular Stetter reaction to form chromanones have detailed the multi-step process, identifying the rate-determining step from the calculated free energy profile. mdpi.com Similarly, the mechanism for the degradation of 4H-1-benzopyran-4-one in alkaline media was investigated by locating transition states for hydroxide (B78521) addition and subsequent ring-opening. rsc.org

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Dihydropyranone derivatives can exhibit keto-enol tautomerism. For example, this compound is a ketone, but it could potentially tautomerize to form an enol isomer.

DFT calculations are an excellent tool for studying tautomeric equilibria. orientjchem.org By calculating the relative energies of the different tautomers, it is possible to predict which form will be more stable and thus predominate at equilibrium. These calculations can be performed in the gas phase or, more realistically, by including solvent effects using models like the Polarizable Continuum Model (PCM). semanticscholar.org The solvent can significantly influence the stability of tautomers, especially if they have different polarities. orientjchem.org Studies on compounds like aklavinone, which contains a related structural motif, have used DFT to investigate the relative stabilities of multiple prototropic tautomers, highlighting the importance of such equilibria. researchgate.netnih.govresearchgate.net

Molecular Modeling and Quantum Chemical Calculations for Reactivity Descriptors

Beyond mapping reaction pathways, quantum chemical calculations can predict the intrinsic reactivity of a molecule through various "reactivity descriptors." mdpi.com These descriptors are derived from the electronic structure and provide insights into how and where a molecule is likely to react. scirp.org

Commonly calculated reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. semanticscholar.orgnih.gov It visually identifies regions of positive and negative potential, indicating sites that are prone to electrophilic and nucleophilic attack, respectively. nih.gov

Average Local Ionization Energies (ALIE): ALIE surfaces show the regions where electrons are least tightly bound and thus most susceptible to removal by electrophiles. semanticscholar.org

Dual Descriptor (DD): This descriptor helps to simultaneously predict sites for nucleophilic and electrophilic attack. A positive value indicates a site susceptible to nucleophilic attack, while a negative value indicates a site prone to electrophilic attack. scirp.orgscirp.org

These descriptors are invaluable in rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving pyranone analogues, guiding the design of new synthetic routes and functional materials. frontiersin.org

Synthetic Applications of R 2 Methyl 2h Pyran 4 3h One As a Chiral Synthon in Complex Molecule Synthesis

Role in the Total Synthesis of Chiral Natural Products

The synthesis of natural products, particularly those with multiple stereocenters, represents a significant challenge in organic chemistry. Chiral synthons like (R)-2-methyl-2H-pyran-4(3H)-one are instrumental in addressing this challenge by providing a stereochemically defined starting point, which simplifies complex synthetic pathways and ensures the production of the desired enantiomer.

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. nih.gov A significant number of these compounds feature pyranone or related six-membered oxygen heterocycles within their structures. rsc.org The total synthesis of these molecules often relies on strategies that build complex, chiral side chains and append them to a core heterocyclic structure.

The general strategy for constructing these architectures involves the convergent synthesis of two key fragments: a complex, often long, aliphatic side chain with multiple defined stereocenters, and the pyranone ring. This compound serves as a precursor or a direct synthon for the pyranone core. Synthetic chemists have developed various methods to assemble these molecules, with a focus on creating the final carbon skeleton with high stereocontrol. rsc.org

A representative example of this strategy is seen in the synthesis of pyranone natural products like rugulactone. rsc.org While not starting explicitly from this compound, the synthetic logic is illustrative. The synthesis involves the preparation of a chiral aldehyde, which contains the complex side-chain, followed by a Wittig olefination reaction with a phosphorane derived from a keto-ester to construct the final pyranone structure. rsc.org This highlights a powerful approach where a chiral pyranone synthon can be elaborated by attaching complex side chains to form polyketide-like molecules.

The key advantage of using a chiral synthon like this compound is the ability to directly incorporate a stereochemically defined dihydropyranone substructure into a target molecule. This avoids the need for asymmetric reactions to set the C2 stereocenter later in the synthesis, which can often be lower-yielding or require extensive optimization.

Several powerful synthetic methods are employed for this purpose. Ring-closing metathesis (RCM) has become a particularly prevalent strategy for forming the dihydropyranone ring. In this approach, a chiral precursor, derived from a starting material like this compound or synthesized to have the equivalent stereochemistry, is functionalized with two terminal alkenes. The RCM reaction, typically catalyzed by a ruthenium complex, then efficiently forms the α,β-unsaturated δ-lactone ring with the pre-existing stereochemistry intact. rsc.org

For example, the total synthesis of natural pyranones with long side chains often begins with a smaller chiral molecule, such as a chiral epoxide. rsc.org This epoxide is opened to install a portion of the side chain and introduce a hydroxyl group, which guides subsequent stereoselective reactions. This chiral fragment is then elaborated into a diene precursor suitable for RCM, thereby forming the dihydropyranone ring. The stereocenter, established early in the synthesis, dictates the final stereochemistry of the product, demonstrating the principle of stereocontrolled incorporation. rsc.org

Development of Advanced Chiral Building Blocks and Intermediates from this compound

Beyond its direct use in total synthesis, this compound is a versatile platform for the synthesis of other valuable chiral building blocks and reactive intermediates. nih.gov These second-generation synthons can possess different or more complex functionalities, expanding the synthetic chemist's toolbox.

One effective strategy involves the functionalization of the active methyl group at the C2 position. For instance, 2-methyl-4-pyrones can be reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in an enamination reaction. This converts the methyl group into a more reactive 2-(dimethylamino)vinyl substituent. youtube.com These resulting enamino-pyrones are advanced intermediates that can participate in a range of subsequent transformations, such as 1,6-conjugate additions or cycloadditions, to construct more elaborate molecular architectures that retain the original chiral center. youtube.com

Another approach is the transformation of the pyranone ring itself into different chiral scaffolds. The pyranone can be subjected to reduction, ring-opening, or rearrangement reactions to yield a variety of chiral alcohols, lactones, or other heterocyclic systems. For example, derivatives like (4S,6R)-4-Methyl-6-pentyltetrahydro-2H-pyran-2-one, a saturated lactone, have been used as efficient intermediates to prepare chiral alcohols with specific methyl-branched carbon skeletons, which are valuable precursors for bioactive compounds such as insect pheromones.

The following table summarizes selected transformations for developing advanced intermediates from pyranone precursors.

| Starting Material Precursor | Reagents and Conditions | Product (Advanced Intermediate) | Application |

| 2-Methyl-4-pyrone | DMF-DMA, N-Methylimidazole, 100-120 °C | 2-(2-(Dimethylamino)vinyl)-4-pyrone | Precursor for conjugated dyes and complex heterocycles via cycloaddition/conjugate addition. youtube.com |

| (4S,6R)-4-Methyl-6-pentyltetrahydro-2H-pyran-2-one | 1. LiAlH₄2. Subsequent functionalization | (3S)-3-methyldecen-1-ol | Chiral alcohol building block for the synthesis of insect pheromones. |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) or Thiosemicarbazide | Thiazolyl pyran-2-one derivatives | Scaffolds for constructing more complex fused heterocyclic systems. nih.gov |

Strategies for Accessing Stereodivergent Pyranone Derivatives for Synthetic Diversity

Stereodivergent synthesis is a powerful concept that allows for the generation of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material. This is crucial for creating compound libraries for drug discovery and for confirming the structure of natural products. While challenging, strategies can be envisioned to access diastereomers of pyranone derivatives starting from a single enantiomer like this compound.

A primary strategy involves a reaction that adds a new stereocenter to the molecule, where the stereochemical outcome is controlled by the catalyst rather than the substrate. For instance, a conjugate addition to the α,β-unsaturated ketone of this compound can introduce a new substituent at the C3 position. By selecting different chiral ligands for a metal catalyst (e.g., copper), it is theoretically possible to direct the incoming nucleophile to either face of the pyranone ring, leading to the formation of either the (syn) or (anti) diastereomer. This catalyst-controlled approach provides access to multiple stereoisomers from a single chiral precursor.

Another potential strategy relies on epimerization. A reaction sequence could be designed to invert the existing stereocenter at C2. This might involve a ring-opening to an acyclic intermediate, followed by a guided ring-closing. Alternatively, reactions that temporarily create an achiral intermediate, such as an enolate, could be employed. Trapping this intermediate under kinetically controlled conditions with different reagents or catalysts could then lead to the formation of different diastereomers.

The table below outlines conceptual strategies for achieving stereodivergence.

| Strategy | General Transformation | Control Element | Outcome |

| Catalyst-Controlled Conjugate Addition | (R)-pyranone + Nucleophile → Diastereomeric 3-substituted pyranones | Chiral Ligand A vs. Chiral Ligand B on a metal catalyst | Selective formation of either the (2R, 3R) or (2R, 3S) diastereomer. |

| Diastereoselective Reduction | (R)-pyranone → Diastereomeric alcohols | Bulky vs. non-bulky reducing agent or chiral catalyst | Formation of different diastereomeric secondary alcohols at the C4 position. |

| Substrate Control via Derivatization | A chiral auxiliary is attached to the pyranone, which then directs subsequent reactions. | Choice of chiral auxiliary | The auxiliary blocks one face of the molecule, directing attack to the other, and can be removed later. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-methyl-2H-pyran-4(3H)-one, and what purification techniques ensure high purity?

- Methodological Answer : The compound is synthesized via refluxing glucose with piperidine in ethanol under argon, followed by acetic acid treatment and heating. Purification involves column chromatography (silica gel), high vacuum distillation, and recrystallization from hexane to achieve >95% purity. These steps minimize byproducts and ensure structural integrity .

Q. Which spectroscopic and chromatographic methods validate the identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) confirms the stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ = 113.12). High-Performance Liquid Chromatography (HPLC) assesses purity, while X-ray crystallography resolves the crystal structure for absolute configuration .

Q. What are the primary chemical reactions involving this compound, and what reagents drive these transformations?

- Methodological Answer : Key reactions include:

- Oxidation : Using KMnO₄ or H₂O₂ to yield 5-hydroxy-6-methyl-2H-pyran-3,4-dione.

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to alcohol derivatives.

- Substitution : Electrophilic aromatic substitution at the 3-position with halogenating agents (e.g., Cl₂/FeCl₃) .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the enantiomeric excess (ee) of this compound?

- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during cyclization improve ee. Asymmetric hydrogenation of precursor enones or kinetic resolution using lipases may also enhance stereoselectivity. Reaction monitoring via chiral HPLC ensures quality control .

Q. What mechanistic evidence supports the antioxidant activity of this compound in biological systems?

- Methodological Answer : The compound scavenges free radicals via its enol tautomer, donating hydrogen atoms to reactive oxygen species (ROS). Electron Paramagnetic Resonance (EPR) studies using DPPH radicals quantify activity, while in vitro assays (e.g., lipid peroxidation inhibition in cell lines) validate efficacy .

Q. How does the 2-methyl group influence the compound’s reactivity compared to analogs like 3-hydroxy-2-methyl-4H-pyran-4-one?

- Methodological Answer : The methyl group sterically hinders electrophilic attacks at the 2-position, redirecting reactivity to the 3- and 5-positions. Comparative DFT calculations reveal lower activation energy for substitutions at these sites. Experimental kinetic studies (e.g., iodination rates) corroborate computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell type, ROS source). Standardized protocols (e.g., OECD guidelines for antioxidant testing) and meta-analysis of published data using tools like RevMan can identify confounding factors. Dose-response curves and toxicity profiling (e.g., LD₅₀) further clarify bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.